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Compound of Interest

Compound Name: 1,1,1-Tribromopropane

Cat. No.: B14695829 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-
Tribromopropane

Introduction: Beyond a Simple Formula
To the synthetic chemist or drug development professional, 1,1,1-tribromopropane
(CH₃CH₂CBr₃) might appear as a straightforward C3 building block, notable for its dense

tribromomethyl group. However, a deeper examination reveals a molecule of significant

conformational complexity. The internal rotation around the C1-C2 single bond dictates the

spatial arrangement of its atoms, giving rise to distinct rotational isomers, or conformers.

Understanding the stability, structure, and interconversion of these conformers is critical, as the

molecule's three-dimensional shape profoundly influences its reactivity, intermolecular

interactions, and ultimately, its utility in complex molecular design.

This guide provides a detailed exploration of the molecular structure and conformational

landscape of 1,1,1-tribromopropane. We will move beyond static representations to discuss

the dynamic nature of its structure, the experimental and computational methodologies used to

characterize it, and the underlying physical principles governing its behavior. This document

serves as a technical resource for researchers seeking to leverage the nuanced

stereoelectronic properties of this halogenated alkane.
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1,1,1-tribromopropane is a halogenated alkane with the molecular formula C₃H₅Br₃.[1][2] The

presence of three heavy bromine atoms on a single carbon atom imparts a significant

molecular weight and density to the compound.

Property Value Source

Molecular Formula C₃H₅Br₃ PubChem[1]

Molecular Weight 280.78 g/mol PubChem[1]

IUPAC Name 1,1,1-tribromopropane PubChem[1]

CAS Registry Number 62127-61-1 NIST[2]

The fundamental structure consists of a propane backbone with a methyl group (C3), a

methylene group (C2), and a tribromomethyl group (C1). While a 2D structure provides the

basic connectivity, the molecule's true nature is defined by its 3D geometry, including bond

lengths, bond angles, and, most importantly, the dihedral angle of rotation around the C1-C2

bond.

Conformational Analysis: The Rotational Isomers
The critical determinant of 1,1,1-tribromopropane's conformation is the internal rotation about

the C1-C2 sigma bond. This rotation is not free but is hindered by torsional strain and steric

interactions between the substituents on the C1 and C2 carbons. This leads to potential energy

minima corresponding to staggered conformations, which are significantly more stable than the

high-energy eclipsed conformations.

For 1,1,1-tribromopropane, we can anticipate two primary staggered conformers:

Anti-conformer: In this arrangement, the C2-C3 bond is positioned opposite (180°) to one of

the C1-Br bonds. Given the C₃ symmetry of the CBr₃ group, there is effectively one unique

anti-conformation.

Gauche-conformer: Here, the C2-C3 bond is positioned at approximately 60° to one of the

C1-Br bonds.
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Studies on similar 1-substituted propanes, such as 1-chloropropane and 1-bromopropane,

have shown that the gauche conformer can be surprisingly stable, sometimes even more so

than the anti form, due to a balance of steric repulsion and other subtle electronic interactions.

[3] For 1,1,1-tribromopropane, the large size of the bromine atoms suggests that steric

hindrance will be a dominant factor in determining the relative stability of its conformers.
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Caption: Newman projections of the Anti and Gauche conformers of 1,1,1-tribromopropane.

Experimental Determination of Molecular
Conformation
Characterizing the precise geometry and relative populations of conformers requires

sophisticated experimental techniques that can probe molecular structure in the gas phase,

where intermolecular interactions are minimized.
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Expertise & Causality: Microwave spectroscopy is the preeminent technique for determining the

high-precision rotational constants of small, polar molecules in the gas phase.[4] Each distinct

conformer of 1,1,1-tribromopropane possesses a unique three-dimensional structure and,

therefore, a unique set of principal moments of inertia (Iₐ, Iₑ, I𝒸). These moments of inertia

determine the frequencies of its rotational transitions. By measuring these transitions with very

high accuracy, we can calculate the rotational constants (A, B, C), which are inversely related

to the moments of inertia. This allows for the unambiguous identification of different conformers

present in the gas sample and the precise determination of their geometries. The intensity of

the spectral lines for each conformer also provides a measure of their relative abundance, from

which the energy difference (ΔE) can be derived.

Experimental Protocol:

Sample Introduction: A small sample of 1,1,1-tribromopropane is introduced into a high-

vacuum chamber, where it exists as a low-pressure gas (typically a few mTorr).

Microwave Irradiation: The gas is irradiated with microwaves of precisely controlled and

swept frequencies (typically in the GHz range).[5]

Adiabatic Expansion (Optional but Recommended): To simplify the spectrum, the gas is often

co-expanded with an inert carrier gas (like Argon or Neon) through a supersonic nozzle. This

cools the molecules to a few Kelvin, collapsing them into their lowest vibrational and

rotational states and increasing the population of the most stable conformer(s).

Detection: When the microwave frequency matches a rotational transition of a conformer, the

molecules absorb the radiation. This absorption is detected by a sensitive detector.

Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, consists of

sharp lines. These lines are assigned to specific rotational transitions for each conformer.

Structural Fitting: The assigned transition frequencies are fitted using a rigid-rotor

Hamiltonian to yield the rotational constants for each observed conformer. These

experimental constants are then compared with constants calculated from ab initio

theoretical models to determine the precise molecular structure (bond lengths, angles).
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Microwave Spectroscopy Workflow

1,1,1-Tribromopropane
(Gas Phase)

Supersonic Expansion
(Rotational Cooling)

Microwave Source
(Swept Frequency)

High-Vacuum
Chamber Detector Spectral Analysis

(Assign Transitions)
Structural Fit

(Determine Rotational Constants)
Conformer Geometries &

Relative Energies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14695829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Electron Diffraction Workflow
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Caption: Workflow for structural determination using Gas Electron Diffraction (GED).
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Computational Chemistry: A Predictive and
Complementary Tool
Trustworthiness & Self-Validation: Experimental results are validated and interpreted through

high-level quantum chemical calculations. Computational methods allow for a systematic

exploration of the entire potential energy surface of the molecule. A typical protocol involves

scanning the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°) and

calculating the relative energy at each point. This generates a potential energy curve that

clearly shows the energy minima (stable conformers), maxima (eclipsed transition states), and

the energy barriers to rotation. The geometries of the minima can then be fully optimized, and

frequency calculations performed to confirm they are true minima (no imaginary frequencies)

and to derive thermodynamic properties. These calculated structures and their rotational

constants can be directly compared to experimental data from GED and microwave

spectroscopy, providing a powerful validation of both the experimental and theoretical results.

Conclusion
The molecular structure of 1,1,1-tribromopropane is not static but is best described as a

dynamic equilibrium between rotational isomers, primarily the anti and gauche conformers. The

relative stability and precise geometry of these conformers are governed by a delicate balance

of steric repulsion and other electronic effects. A comprehensive understanding of this

conformational landscape is achieved through a synergistic approach, combining the high-

precision measurements of microwave spectroscopy and the direct structural information from

gas electron diffraction with the predictive power of computational chemistry. For the

researcher or drug development professional, recognizing this conformational dynamism is the

first step toward rationally exploiting the unique stereoelectronic properties of 1,1,1-
tribromopropane in advanced molecular applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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